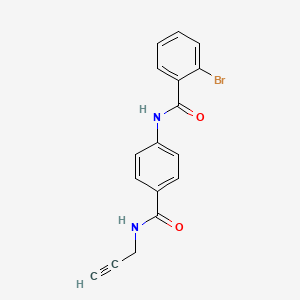

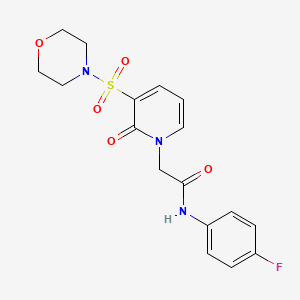

![molecular formula C21H21FN4O3 B2822630 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775357-55-5](/img/structure/B2822630.png)

5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 1,2,4-triazole, piperidine, and phenyl groups . 1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. Piperidines are six-membered rings with one nitrogen atom. Phenyl groups are a functional group that consists of a six-membered aromatic ring, minus a hydrogen, allowing it to bond to other atoms and molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely show the interconnected rings of the piperidine and 1,2,4-triazole, with the phenyl and fluorophenoxy groups attached. Unfortunately, without more specific information or an existing study to reference, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom could influence its reactivity and other properties .Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

- The biologically active derivatives of 1,2,4-triazoles, which include compounds structurally related to 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and structurally characterized. These structures exhibit various intermolecular interactions critical for molecular packing in crystalline solids, such as C-H…F, C-H…S, and C-H…N interactions, which were analyzed using computational methods including PIXEL and Hirshfeld analysis (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2017).

Antagonist Activity in Serotonin Receptors

- Derivatives of 1,2,4-triazoles, similar in structure to the compound , have shown potential as 5-HT2 (serotonin) receptor antagonists. These compounds, including those with piperidine groups, demonstrated significant antagonist activity, indicating their potential in neurological and psychiatric applications (Watanabe, Y., Usui, H., Kobayashi, S., Yoshiwara, H., Shibano, T., Tanaka, T., Morishima, Y., Yasuoka, M., & Kanao, M., 1992).

EGFR Inhibitor for Anti-Cancer Properties

- In the context of cancer research, benzimidazole derivatives bearing 1,2,4-triazole have been studied for their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors. These compounds, including structures analogous to the 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibited significant binding affinity and showed promise as anti-cancer agents, particularly through intermolecular hydrogen bonding and molecular docking studies (Karayel, A., 2021).

Fungicidal Applications

- Novel derivatives of 1,2,4-triazole, related to the compound , have been synthesized and shown to exhibit fungicidal activity. These compounds demonstrated effectiveness against various fungi, indicating potential in agricultural or pharmaceutical fungicide development (Mao, H., Song, H., & Shi, D., 2013).

Alpha 1-Adrenoceptor Antagonists

- 5-heteroaryl-substituted analogues of the antipsychotic sertindole, structurally related to the compound in discussion, were synthesized and showed highly selective and potent alpha 1-adrenoceptor antagonist activity. This research indicates potential applications in treating conditions like hypertension or benign prostatic hyperplasia (Balle, T., Perregaard, J., Ramirez, M. T., Larsen, A. K., Søby, K., Liljefors, T., & Andersen, K., 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c22-16-6-8-18(9-7-16)29-14-19(27)25-12-10-15(11-13-25)20-23-24-21(28)26(20)17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBJBTCIIDJADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

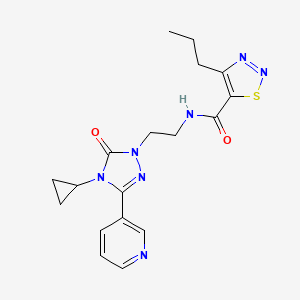

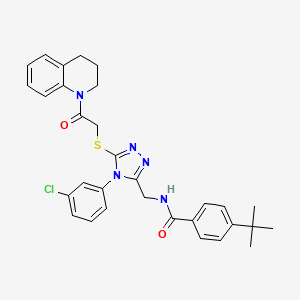

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)

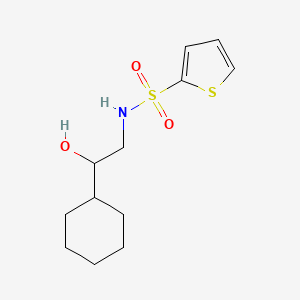

![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)

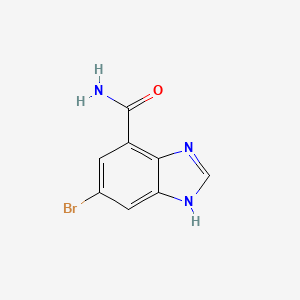

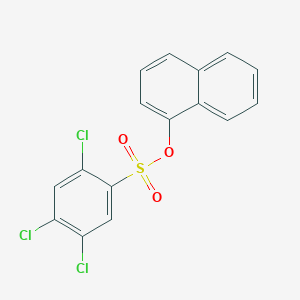

![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)

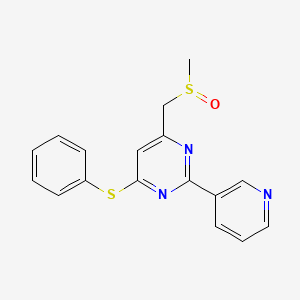

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2822569.png)

![8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2822570.png)